2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a bromine atom and a methoxy group, along with an ethanamine side chain. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
Bromination: The starting material, 4-methoxypyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethanamine. This step often requires a base such as potassium carbonate to facilitate the reaction.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group and the ethanamine side chain can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation Products: Oxidized derivatives of the methoxy group or the ethanamine side chain.
Coupling Products: Complex organic molecules with extended aromatic systems or functionalized side chains.
Scientific Research Applications
2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Employed in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Pharmaceutical Research: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity, while the ethanamine side chain can interact with biological targets through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 2-(5-fluoro-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 2-(5-iodo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
Comparison
Compared to its analogs, 2-(5-bromo-4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, potentially offering advantages in terms of potency and selectivity.
Properties
CAS No. |
2648941-20-0 |
---|---|
Molecular Formula |
C8H13BrCl2N2O |
Molecular Weight |
304 |
Purity |
95 |
Origin of Product |
United States |
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